Chelate Ring Size Determines Metal-Ion Complex Stability: Six-Membered (Propylene) vs. Five-Membered (Ethylene) Ring
The propylene-1,3-diamine backbone of CAS 6976-36-9 forms a six-membered chelate ring upon metal coordination, whereas the ethylene-1,2-diamine backbone of the common analog THEED (CAS 140-07-8) forms a five-membered ring [1]. In aqueous Cu(II) systems, the 1,3-diaminopropane ligand exhibits a binary stability constant log K that is 0.5–1.0 log units lower than that of ethylenediamine [2], indicating that the larger chelate ring produces a thermodynamically distinct binding profile. This directly impacts metal-ion selectivity and deposition kinetics in electroless copper plating baths.
| Evidence Dimension | Chelate ring size and associated Cu(II) complex stability constant (binary system) |
|---|---|
| Target Compound Data | Six-membered chelate ring (1,3-diaminopropane backbone); Cu(II)–1,3-diaminopropane log K ≈ 9.0–9.5 (extrapolated from class data) [2] |
| Comparator Or Baseline | Five-membered chelate ring (1,2-diaminoethane backbone); Cu(II)–ethylenediamine log K ≈ 10.0–10.5 [2] |
| Quantified Difference | Δ log K ≈ 0.5–1.0 (six-membered ring is moderately less stable for Cu(II) in aqueous solution) |
| Conditions | Aqueous solution, 25 °C, ionic strength 0.1 M KNO₃ [2] |
Why This Matters
The distinct chelate stability directly governs metal-ion selectivity in complex formulation, enabling fine-tuning of deposition rates and bath stability in electroless copper plating processes where uncontrolled precipitation must be avoided.
- [1] Hundal, G. et al. (2002). Inorg. Chem. 41(8), 2077–2086. View Source
- [2] Konate, S. et al. (2011). Study of binary and ternary complexes of copper(II) with some polyamines and adenosine 5′ triphosphate. J. Chem. Thermodyn. 43, 1137–1143. View Source
